

# Mitigating Off-Target Effects of Usp28-IN-2: A Technical Support Center

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## Compound of Interest

Compound Name: *Usp28-IN-2*

Cat. No.: *B12393081*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using **Usp28-IN-2** in their experiments. The focus is on understanding and mitigating the off-target effects of this inhibitor to ensure the generation of robust and reliable data.

## Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of **Usp28-IN-2**?

**Usp28-IN-2** is a potent inhibitor of Ubiquitin Specific Peptidase 28 (USP28) with an IC<sub>50</sub> of 0.3  $\mu$ M.<sup>[1]</sup> Its primary on-target effect is the inhibition of USP28's deubiquitinase activity. This leads to the increased ubiquitination and subsequent proteasomal degradation of USP28 substrates. A key and well-characterized substrate of USP28 is the oncoprotein c-Myc.<sup>[1][2][3]</sup> Therefore, a primary consequence of USP28 inhibition by **Usp28-IN-2** is the downregulation of c-Myc protein levels.<sup>[1]</sup>

Q2: What are the known or potential off-target effects of **Usp28-IN-2**?

While **Usp28-IN-2** has shown high selectivity over several other deubiquitinases (USP2, USP7, USP8, USP9x, UCHL3, and UCHL5), a significant potential off-target effect is the inhibition of USP25.<sup>[1]</sup> USP25 is the closest homolog to USP28, and other USP28 inhibitors like AZ1, Vismodegib, and FT206 have been shown to inhibit both enzymes.<sup>[4][5][6][7]</sup> This is due to a highly conserved inhibitor binding pocket between USP28 and USP25.<sup>[6][7]</sup> Therefore, it is

crucial to consider that observed phenotypes when using **Usp28-IN-2** may be due to the inhibition of USP25 or a combination of both USP28 and USP25 inhibition.

Q3: USP28 is described as both an oncogene and a tumor suppressor. How can this impact my experiments?

The dual role of USP28 is a critical consideration for interpreting experimental outcomes.

- **Oncogenic Role:** In many cancers, particularly squamous cell carcinomas, USP28 acts as an oncoprotein by stabilizing oncogenic transcription factors like c-MYC, c-JUN, NOTCH1, and  $\Delta$ Np63.<sup>[8][9][10]</sup> Inhibition of USP28 in these contexts would be expected to reduce tumor growth.<sup>[8]</sup>
- **Tumor Suppressor Role:** Conversely, USP28 can also stabilize tumor suppressor proteins such as p53 and CHK2, playing a role in DNA damage response and maintaining genomic stability.<sup>[8][9][10]</sup> In cells with functional p53, USP28 inhibition could potentially impair these tumor-suppressive functions.

The ultimate effect of **Usp28-IN-2** will be highly dependent on the genetic background of the cells being studied.

Q4: How can I be confident that my observed phenotype is due to USP28 inhibition and not an off-target effect?

Several experimental strategies can be employed to increase confidence in the on-target activity of **Usp28-IN-2**:

- **Use the Lowest Effective Concentration:** Determine the minimal concentration of **Usp28-IN-2** that elicits the desired on-target effect (e.g., c-Myc degradation) to minimize potential off-target effects.
- **Orthogonal Approaches:** Use a structurally unrelated USP28 inhibitor to see if it phenocopies the effects of **Usp28-IN-2**. However, be aware that many current USP28 inhibitors also target USP25.<sup>[6]</sup>
- **Genetic Knockdown/Knockout:** The gold standard for target validation is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete USP28 and see if this

recapitulates the phenotype observed with **Usp28-IN-2**.[\[11\]](#)[\[12\]](#)

- Rescue Experiments: To confirm that the effect is due to the loss of USP28 function, perform a rescue experiment by re-expressing a USP28 construct (ideally one that is resistant to the siRNA/shRNA or inhibitor) in the USP28-depleted cells and observe if the original phenotype is reversed.[\[12\]](#)
- USP25 Depletion: To investigate the potential contribution of USP25 inhibition, perform experiments where USP25 is genetically depleted and compare the phenotype to that of **Usp28-IN-2** treatment.

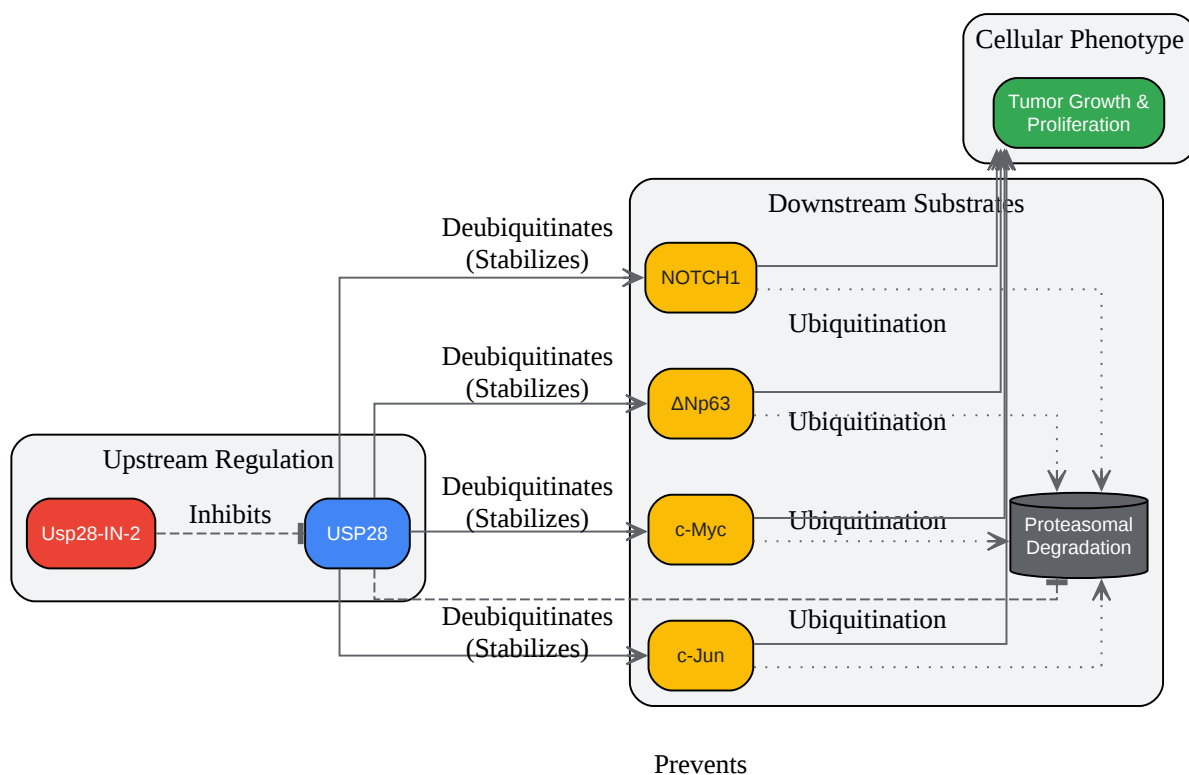
## Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Troubleshooting Steps
No effect on c-Myc levels after Usp28-IN-2 treatment.	1. Inhibitor instability or inactivity. 2. Cell line is not dependent on USP28 for c-Myc stability. 3. Insufficient inhibitor concentration or treatment time.	1. Verify the integrity and proper storage of Usp28-IN-2. 2.2. Confirm USP28 expression in your cell line (e.g., via Western blot or qPCR). 3. Perform a dose-response and time-course experiment to determine the optimal conditions for c-Myc degradation in your specific cell line. <a href="#">[1]</a>
Cell death is observed, but it does not correlate with c-Myc degradation.	1. Off-target toxicity. 2. Inhibition of USP28's tumor-suppressive functions (e.g., destabilization of p53 or CHK2). 3. Inhibition of USP25.	1. Perform a cell viability assay with a USP28 knockout/knockdown cell line to see if they are resistant to the inhibitor. <a href="#">[11]</a> 2. Assess the levels and activity of other USP28 substrates like p53 and CHK2. <a href="#">[8]</a> <a href="#">[10]</a> 3. Use siRNA to deplete USP25 and assess if this phenocopies the effect of the inhibitor.
Unexpected or contradictory results in different cell lines.	The cellular context, including the status of p53 and the dependence on various oncogenic pathways, dictates the outcome of USP28 inhibition.	1. Characterize the p53 status of your cell lines. 2. Evaluate the expression levels of key USP28 substrates (c-Myc, ΔNp63, p53, etc.) in each cell line. 3. Consider that in some contexts, USP28 may act as a tumor suppressor, and its inhibition could have unexpected pro-tumorigenic effects. <a href="#">[8]</a> <a href="#">[9]</a>

## Quantitative Data Summary

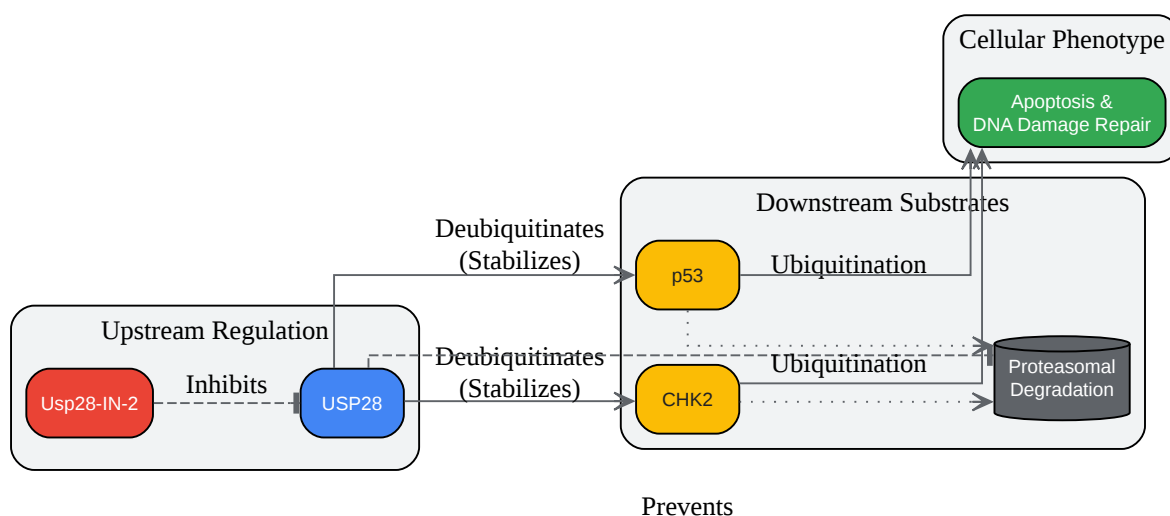
Inhibitor	Target(s)	IC50 / EC50	Reference
Usp28-IN-2	USP28	IC50 = 0.3 $\mu$ M	[1]
AZ1	USP28 / USP25	USP28 IC50 = 1.76 $\pm$ 0.13 $\mu$ M USP25 IC50 = 1.08 $\pm$ 0.06 $\mu$ M	[7]
Vismodegib	USP28 / USP25	USP28 IC50 = 3.51 $\pm$ 0.12 $\mu$ M USP25 IC50 = 2.92 $\pm$ 0.29 $\mu$ M	[7]
FT206	USP28 / USP25	USP28 IC50 = 0.15 $\pm$ 0.06 $\mu$ M USP25 IC50 = 1.01 $\pm$ 0.21 $\mu$ M	[7]

## Key Signaling Pathways and Experimental Workflows



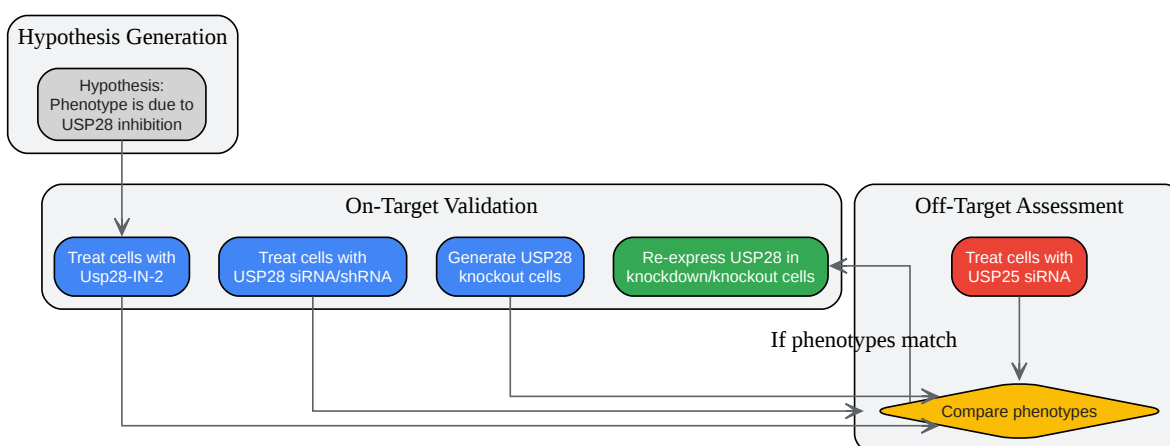
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Caption: Oncogenic signaling pathways regulated by USP28.



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Caption: Tumor suppressive signaling pathways regulated by USP28.



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Caption: Experimental workflow for validating on-target effects.

## Detailed Experimental Protocols

### Protocol 1: Western Blot for c-Myc Degradation

- **Cell Culture and Treatment:** Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with a range of **Usp28-IN-2** concentrations (e.g., 0.1, 0.3, 1, 3, 10  $\mu$ M) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
- **Lysate Preparation:** Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30  $\mu$ g) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize bands using an ECL substrate and an imaging system.
- **Normalization:** Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading.

### Protocol 2: Validating On-Target Effects using siRNA

- **siRNA Transfection:** Transfect cells with a validated siRNA targeting USP28 and a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
- **Incubation:** Incubate cells for 48-72 hours to allow for target gene knockdown.



- Confirmation of Knockdown: Harvest a subset of cells to confirm USP28 knockdown by Western blot or qPCR.
- Phenotypic Assay: In parallel, treat a set of the transfected cells with **Usp28-IN-2** or vehicle control and perform the desired phenotypic assay (e.g., cell viability, proliferation, or apoptosis assay).
- Analysis: Compare the phenotype of USP28 knockdown cells to that of cells treated with **Usp28-IN-2**. A similar phenotype provides evidence for on-target activity.

### Protocol 3: CRISPR/Cas9-Mediated Knockout for Target Validation

- gRNA Design and Cloning: Design and clone two independent gRNAs targeting a critical exon of the USP28 gene into a Cas9 expression vector.
- Transfection and Selection: Transfect the gRNA/Cas9 constructs into the target cells. Select for successfully transfected cells (e.g., using puromycin or FACS for a fluorescent marker).
- Clonal Isolation and Expansion: Isolate single cells and expand them to generate clonal populations.
- Knockout Validation: Screen individual clones for USP28 knockout by Western blot and confirm the mutation by Sanger sequencing of the targeted genomic region.
- Phenotypic Characterization: Use the validated USP28 knockout clones and parental control cells in your experiments. Treat these cells with **Usp28-IN-2**. If the knockout cells are resistant to the inhibitor's effects, it strongly suggests the inhibitor acts on-target.[11]

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